molecular formula C13H15NO4 B8694295 1-(4-Methoxybenzyl)-5-oxoproline CAS No. 116404-25-2

1-(4-Methoxybenzyl)-5-oxoproline

Cat. No.: B8694295
CAS No.: 116404-25-2
M. Wt: 249.26 g/mol
InChI Key: FWFUCUAZXZTVKU-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-5-oxoproline is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

116404-25-2

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-11(13(16)17)6-7-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17)

InChI Key

FWFUCUAZXZTVKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(CCC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 16.80 g of sodium hydroxide pellets in 175 ml of water was treated with 75 g of (±)-1-[(4-methoxyphenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone and the mixture was heated for two hours with a steam bath. The solution was cooled to room temperature and extracted with diethyl ether (2×300 ml). The aqueous phase was acidified to about pH=1 with 50 ml of concentrated hydrochloric acid and extracted with dichloromethane (3×250 ml). The dried (Na2SO4) organic phase was vacuum filtered and concentrated to an oil which solidified on standing (80 g). The solid was recrystallized from toluene (300 ml) to give 34.18 g of crystals, m.p. 103°-104.5° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
(±)-1-[(4-methoxyphenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One

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